Class-Level α-Synuclein Toxicity Inhibition in Cellular Assays vs. Inactive Analogs
In the patent-defined biological context, the class of N-sulfonyl thiazolylpiperazine derivatives, which includes N-(5-((4-phenylpiperazin-1-yl)sulfonyl)thiazol-2-yl)acetamide, demonstrates a quantifiable inhibitory effect on α-synuclein-mediated cytotoxicity. The patent's cellular assay data establishes a structure-activity cliff: exemplary compounds within the same Markush structure achieve significant inhibition of α-synuclein toxicity at concentrations where simpler phenyl analogs (lacking the thiazole-sulfonamide bridge) show no activity [1]. This provides a baseline where the target compound's scaffold is required for efficacy over non-thiazole analogs.
| Evidence Dimension | Inhibition of α-synuclein-mediated cellular toxicity |
|---|---|
| Target Compound Data | Part of a class demonstrating significant inhibition (exact compound-specific value not published) |
| Comparator Or Baseline | Phenyl-piperazine analogs lacking the thiazole-sulfonamide bridge: No significant activity. |
| Quantified Difference | Activity cliff: Class-level activity is present vs. inactive comparator class. |
| Conditions | Cellular model of α-synuclein cytotoxicity (as described in US8722681 patent examples). |
Why This Matters
For a procurement decision, this confirms the compound's inclusion in a patented, biologically-validated class and eliminates non-thiazole alternatives as viable research tools for α-synuclein aggregation studies.
- [1] Griffioen, G., Rojas De La Parra, V., & Lauwers, A. (2014). N-sulfonyl thiazolylpiperazine derivatives and related N-sulfonyl heterocyclic derivatives for the treatment of neuro degenerative diseases. U.S. Patent No. 8,722,681. Washington, DC: U.S. Patent and Trademark Office. View Source
